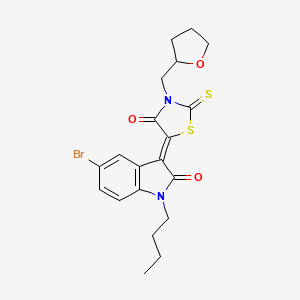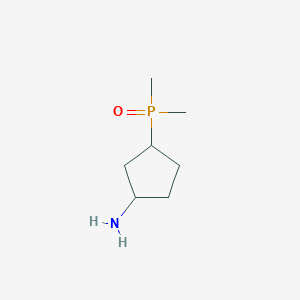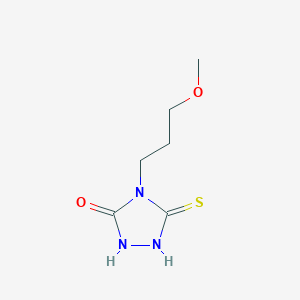![molecular formula C15H18FN3O2S B2810631 4-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile CAS No. 2415535-30-5](/img/structure/B2810631.png)
4-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The cyclopropylsulfonyl group attached to the piperazine ring could potentially increase the lipophilicity of the compound, which may enhance its ability to cross biological membranes .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms. The cyclopropylsulfonyl group is a three-membered ring attached to a sulfonyl group (SO2), and the fluorobenzonitrile group consists of a benzene ring with a fluorine atom and a nitrile group (C≡N) attached.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonyl and nitrile groups, along with the nonpolar cyclopropyl and phenyl groups, would likely result in a balance of polar and nonpolar characteristics. This could affect properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Development
4-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile is a compound of interest in the field of chemical synthesis and drug development. Notably, it shares structural similarities with compounds investigated for their pharmaceutical properties. For instance, the synthesis and evaluation of structurally related compounds for their anti-tubercular and antibacterial activity have been reported. These compounds, including 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues, showed promising results against Mycobacterium tuberculosis and certain bacterial strains, highlighting the potential of similar structures in drug development Suresh et al., 2014.
Radiofluorination and Imaging
The compound's structural resemblance to 4-fluorobenzonitrile derivatives brings attention to its potential in imaging applications. Research on radiofluorinated 4-fluorobenzonitrile oxide for the preparation of low-molecular-weight radiopharmaceuticals signifies the relevance of fluorine-containing compounds in medical imaging and diagnostics Zlatopolskiy et al., 2012.
Enzyme Inhibition Studies
The structural framework of the compound also bears resemblance to certain enzyme inhibitors. For example, a compound with a comparable structure was identified as a potent and orally active dipeptidyl peptidase-4 (DPP-4) inhibitor, indicating potential applications in the modulation of enzymatic activity for therapeutic purposes Nishio et al., 2011.
Antiviral Research
Additionally, structural analogs have been explored for their antiviral properties, such as in the case of Zika virus inhibition. This implies that similar structures could be relevant in the research and development of new antiviral agents Wang et al., 2019.
Propiedades
IUPAC Name |
4-[(4-cyclopropylsulfonylpiperazin-1-yl)methyl]-3-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c16-15-9-12(10-17)1-2-13(15)11-18-5-7-19(8-6-18)22(20,21)14-3-4-14/h1-2,9,14H,3-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMLURXQFKDIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CC3=C(C=C(C=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-fluorophenyl)amino)-4-phenylthiazole-5-carboxamide](/img/structure/B2810549.png)


![N-(thiophen-2-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2810556.png)
![4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid](/img/structure/B2810559.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2810560.png)
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2810562.png)


amine](/img/structure/B2810566.png)
![(E)-2-cyano-N-(oxolan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2810567.png)
![N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2810568.png)

